molecular formula C25H31NO B1668076 (+)-Butaclamol CAS No. 36504-93-5

(+)-Butaclamol

Cat. No.: B1668076
CAS No.: 36504-93-5
M. Wt: 361.5 g/mol
InChI Key: ZZJYIKPMDIWRSN-TZBSWOFLSA-N
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Description

Butaclamol is a chemical compound known for its role as a dopamine receptor antagonist. It is primarily used in research settings and has not been marketed as a therapeutic drug. The compound is known for its ability to bind to dopamine receptors, particularly the D2 subtype, and block the actions of dopamine .

Chemical Reactions Analysis

Types of Reactions: Butaclamol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can yield modified aromatic rings .

Scientific Research Applications

Butaclamol has several applications in scientific research:

    Chemistry: Used as a reference compound in studies involving dopamine receptor antagonists.

    Biology: Helps in understanding the role of dopamine receptors in various biological processes.

    Medicine: Used in preclinical studies to investigate the potential therapeutic effects of dopamine receptor antagonists.

    Industry: Limited use in the development of new antipsychotic drugs.

Mechanism of Action

Butaclamol exerts its effects by binding to dopamine receptors, particularly the D2 subtype, and blocking the actions of dopamine. This antagonistic action prevents dopamine from exerting its effects on the receptor, thereby modulating the dopaminergic signaling pathways. The compound’s stereoselectivity plays a crucial role in its binding affinity and efficacy .

Comparison with Similar Compounds

Uniqueness: Butaclamol is unique due to its high affinity for the D2 dopamine receptor and its stereoselective binding properties. Unlike some other dopamine receptor antagonists, Butaclamol has not been marketed as a therapeutic drug, making it primarily a research tool .

Biological Activity

(+)-Butaclamol is a compound primarily recognized for its role as a dopamine receptor antagonist, particularly targeting D2 receptors. Its biological activity extends beyond neuropharmacology, showing potential in various therapeutic areas, including immunology and endocrinology. This article provides a comprehensive overview of the biological activities of this compound, supported by data tables and research findings.

This compound functions mainly as an antagonist at dopamine D2 receptors, which are crucial in regulating neurotransmission related to mood and behavior. The blockade of these receptors is linked to its antipsychotic effects. In addition to its dopaminergic activity, recent studies have highlighted its role as an inhibitor of cyclic GMP-AMP synthase (cGAS), a key player in the innate immune response.

cGAS Inhibition

A significant study demonstrated that this compound inhibits cGAS activation induced by double-stranded DNA (dsDNA). This inhibition leads to reduced production of 2'3'-cGAMP, a secondary messenger involved in immune signaling. The results indicate that butaclamol specifically targets the cGAS pathway without affecting other pattern-recognition receptors, suggesting its potential for treating chronic inflammatory diseases .

Antipsychotic Activity

Clinical evaluations have shown that this compound exhibits significant antipsychotic properties comparable to chlorpromazine (CPZ). In a double-blind study involving chronic schizophrenia patients, doses up to 50 mg/day were effective but associated with a higher incidence of extrapyramidal symptoms compared to CPZ. A lower maintenance dose of 5 to 20 mg/day was suggested for better tolerability .

Neurotensin Modulation

Research has indicated that this compound affects neurotensin levels in the brain, particularly in regions associated with dopamine signaling. Chronic administration increased neurotensin concentrations in the caudate nucleus and nucleus accumbens, supporting the hypothesis that D2 receptor antagonism is linked to neuropeptide modulation .

Endocrine Effects

Studies on hormone secretion profiles revealed that this compound influences growth hormone and prolactin levels. Administration of this compound resulted in altered secretory patterns, which may have implications for understanding its broader endocrine effects .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Focus Findings Reference
cGAS InhibitionInhibits dsDNA-induced cGAS activation; reduces 2'3'-cGAMP production
Antipsychotic ActivityComparable efficacy to CPZ; higher extrapyramidal symptoms at higher doses
Neurotensin ModulationIncreases neurotensin levels in dopamine-related brain regions
Endocrine EffectsAlters growth hormone and prolactin secretion profiles

Properties

CAS No.

36504-93-5

Molecular Formula

C25H31NO

Molecular Weight

361.5 g/mol

IUPAC Name

(1R,6R,8R)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol

InChI

InChI=1S/C25H31NO/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25/h4-10,21-22,27H,11-16H2,1-3H3/t21-,22-,25-/m1/s1

InChI Key

ZZJYIKPMDIWRSN-TZBSWOFLSA-N

SMILES

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O

Isomeric SMILES

CC(C)(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O

Canonical SMILES

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O

Appearance

Solid powder

Key on ui other cas no.

36504-93-5

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

36504-94-6 (hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Butaclamol;  AY-23,028;  AY 23,028;  AY23,028;  AY-23028;  AY 23028;  AY23028;  (-)-Butaclamol;  Butaclamol;  Butaclamol, (-)- l;  (-)Butaclamol;  l-Butaclamol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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